(2-Thienylthio)acetonitrile

Description

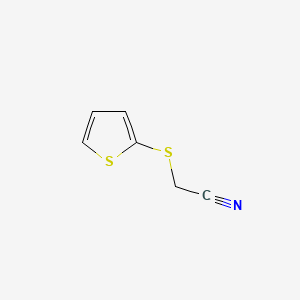

(2-Thienylthio)acetonitrile is a nitrile-containing organic compound characterized by a thiophene ring linked via a sulfur atom to an acetonitrile group. Its molecular structure combines the aromatic heterocyclic properties of thiophene with the reactivity of the nitrile functional group.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related compounds such as 2-[5-fluoro-2-(2-thiophen-2-ylethoxy)anilino]acetonitrile, where thiophene derivatives are coupled with nitrile-bearing intermediates . The sulfur linkage in this compound may enhance stability or modulate electronic properties, making it a candidate for further medicinal chemistry exploration .

Properties

Molecular Formula |

C6H5NS2 |

|---|---|

Molecular Weight |

155.2 g/mol |

IUPAC Name |

2-thiophen-2-ylsulfanylacetonitrile |

InChI |

InChI=1S/C6H5NS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,5H2 |

InChI Key |

VWQZUPDUGIISLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)SCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Thienylthio)acetonitrile typically involves the reaction of thiophene with paraformaldehyde and concentrated hydrochloric acid at low temperatures . Another method includes the reductive amination of ethanol over Cu/γ-Al2O3 catalysts .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes generally involve scalable reactions similar to those used in laboratory synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Thienylthio)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Electrophiles like bromine or chlorinating agents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(2-Thienylthio)acetonitrile is utilized in various scientific research fields:

Chemistry: As an intermediate in organic synthesis, particularly in the development of histone deacetylase inhibitors.

Medicine: Research into its role in developing therapeutic agents for diseases involving epigenetic modifications.

Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Thienylthio)acetonitrile involves its interaction with molecular targets such as histone deacetylases. The compound’s thiophene ring and nitrile group play crucial roles in binding to the active site of the enzyme, inhibiting its activity and leading to changes in gene expression . This inhibition can affect various cellular pathways, making it a valuable tool in epigenetic research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-Thienylthio)acetonitrile with structurally related nitrile derivatives:

Key Observations:

- Substituent Effects : Bromine or fluorine substituents (e.g., in ) increase molecular weight and may enhance lipophilicity, influencing bioavailability.

- Linkage Diversity : The sulfur bridge in this compound could confer greater stability compared to direct CH₂CN attachment (e.g., 2-(Thiophen-2-yl)acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.